3-Methoxy-5-(trifluoromethyl)benzonitrile
Overview
Description
3-Methoxy-5-(trifluoromethyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-CN). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxybenzaldehyde as the starting material.
Halogenation: The benzaldehyde undergoes halogenation to introduce the trifluoromethyl group, resulting in 3-methoxy-5-(trifluoromethyl)benzaldehyde.
Cyanation: The aldehyde group is then converted to a nitrile group through a cyanation reaction, yielding this compound.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in 3-methoxy-5-(trifluoromethyl)aniline.
Substitution: Substitution reactions can replace the methoxy or trifluoromethyl groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is the corresponding amine.
Substitution: The products vary widely based on the substituents introduced.
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of new organic pigments .
Mode of Action
It’s known that the compound undergoes various chemical reactions during the synthesis of new organic pigments
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of new organic pigments , which suggests it may influence pathways related to pigment production or modification.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methoxy-5-(trifluoromethyl)benzonitrile are not well-studied. Its bioavailability, metabolism, and excretion patterns remain largely unknown. The compound is a solid at room temperature , which may influence its absorption and distribution characteristics.
Result of Action
Given its role in the synthesis of new organic pigments , it may influence cellular processes related to pigment production or modification.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Other factors such as pH, presence of other chemicals, and specific conditions of the reaction environment may also affect its action and efficacy.
Scientific Research Applications
3-Methoxy-5-(trifluoromethyl)benzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Methoxy-5-(trifluoromethyl)phenylboronic Acid: This compound is structurally similar but contains a boronic acid group instead of a nitrile group.
3-Methoxy-5-(trifluoromethyl)aniline: This compound has an amine group instead of a nitrile group.
Uniqueness: 3-Methoxy-5-(trifluoromethyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity compared to its similar compounds. Its nitrile group, in particular, makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMSXBUFGYTQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650532 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868167-61-7 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868167-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.